![molecular formula C20H16N2O3 B226771 N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide](/img/structure/B226771.png)
N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide, also known as FQPA, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a unique structure and properties that make it a promising candidate for various applications in the field of biochemical and physiological research.
Wirkmechanismus
Further research is needed to understand the mechanism of action of N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide and its interactions with various proteins and enzymes in the body.
2. Clinical trials: Further research is needed to evaluate the efficacy and safety of N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide in clinical trials.
3. Drug delivery: Further research is needed to develop efficient drug delivery systems for N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide to improve its bioavailability and efficacy.
Conclusion:
In conclusion, N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide is a promising compound for various applications in scientific research. It has been found to have unique properties and applications in the fields of biochemistry, pharmacology, and physiology. Further research is needed to fully understand the mechanism of action and potential applications of N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide.
Biochemische Und Physiologische Effekte
N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide has been found to have various biochemical and physiological effects. Some of the effects observed in studies include:
1. Anti-cancer properties: N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide has been found to inhibit the growth and proliferation of cancer cells in various types of cancer.
2. Neuroprotective properties: N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide has been found to protect neurons from damage and death in various neurological disorders.
3. Anti-inflammatory properties: N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide has been found to reduce inflammation in various tissues and organs.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Unique structure: N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide has a unique structure that makes it a promising candidate for various applications in scientific research.
2. Versatile: N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide has been found to have various applications in different fields of research.
Some of the limitations of N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide include:
1. Limited research: N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide is a relatively new compound, and there is limited research on its properties and applications.
2. High cost: The synthesis of N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide is a complex process, and the compound is relatively expensive to produce.
Zukünftige Richtungen
There are several future directions for research on N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide. Some of the areas where further research is needed include:
1.
Synthesemethoden
The synthesis of N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide involves the reaction of 2-acetylfuran and 2-amino-3-benzoyl-1,2,3,4-tetrahydroquinoline in the presence of a suitable catalyst. The resulting product is then purified through various methods such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide has been studied extensively for its potential use in scientific research. It has been found to have various applications in the fields of biochemistry, pharmacology, and physiology. Some of the areas where N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide has been studied include:
1. Cancer Research: N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment.
2. Neurological Disorders: N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide has been found to have neuroprotective properties and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Inflammation: N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
Produktname |
N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide |
---|---|
Molekularformel |
C20H16N2O3 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
N-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1H-quinolin-3-yl]benzamide |
InChI |
InChI=1S/C20H16N2O3/c23-19-14-9-4-5-10-15(14)21-17(16-11-6-12-25-16)18(19)22-20(24)13-7-2-1-3-8-13/h1-12,17-18,21H,(H,22,24) |
InChI-Schlüssel |
FXMNSSHELIIUAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2C(NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2C(NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.